molecular formula C19H17NO4S B2750893 5-(2-benzoylbenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2034609-96-4

5-(2-benzoylbenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B2750893
CAS No.: 2034609-96-4
M. Wt: 355.41
InChI Key: KSECNUWESZBWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-benzoylbenzoyl)-2lambda6-thia-5-azabicyclo[221]heptane-2,2-dione is a complex organic compound with a unique structure that combines a benzoylphenyl group with a bicyclic thia-azabicycloheptane system

Scientific Research Applications

5-(2-benzoylbenzoyl)-2lambda6-thia-5-azabicyclo[22

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive molecule, interacting with biological targets.

    Industry: The compound could be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-benzoylbenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the palladium-catalyzed reactions and other steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-benzoylbenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action for 5-(2-benzoylbenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is not well-understood. it is likely that the compound interacts with molecular targets through its unique bicyclic structure, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-benzoylbenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione apart is its combination of a benzoylphenyl group with a bicyclic thia-azabicycloheptane system. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

[2-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(13-6-2-1-3-7-13)16-8-4-5-9-17(16)19(22)20-11-15-10-14(20)12-25(15,23)24/h1-9,14-15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSECNUWESZBWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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